molecular formula C17H17NOSSi B12581799 Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester CAS No. 262267-34-5

Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester

Cat. No.: B12581799
CAS No.: 262267-34-5
M. Wt: 311.5 g/mol
InChI Key: LGQVKAFFEQCRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenecarbothioic acid moiety, a trimethylsilyl-ethynyl group, and a pyridinyl ester. The combination of these functional groups imparts unique chemical properties to the compound, making it valuable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of benzenecarbothioic acid with trimethylsilylacetylene under specific conditions to introduce the trimethylsilyl-ethynyl group. This is followed by esterification with 2-pyridinol to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors, advanced purification techniques, and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides, reduction may produce alcohols, and substitution can result in a variety of functionalized derivatives.

Scientific Research Applications

Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The trimethylsilyl-ethynyl group and pyridinyl ester play crucial roles in these interactions, influencing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarbothioic acid, 4-ethynyl-, S-2-pyridinyl ester
  • Benzenecarbothioic acid, 4-[(trimethylsilyl)methyl]-, S-2-pyridinyl ester
  • Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-3-pyridinyl ester

Uniqueness

Compared to similar compounds, Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester stands out due to its specific combination of functional groups, which imparts unique chemical properties and reactivity. The presence of the trimethylsilyl-ethynyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

262267-34-5

Molecular Formula

C17H17NOSSi

Molecular Weight

311.5 g/mol

IUPAC Name

S-pyridin-2-yl 4-(2-trimethylsilylethynyl)benzenecarbothioate

InChI

InChI=1S/C17H17NOSSi/c1-21(2,3)13-11-14-7-9-15(10-8-14)17(19)20-16-6-4-5-12-18-16/h4-10,12H,1-3H3

InChI Key

LGQVKAFFEQCRCZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C(=O)SC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.